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molecular formula C11H12ClN B8485089 2-(4-Chlorophenyl)-2-methylbutanenitrile

2-(4-Chlorophenyl)-2-methylbutanenitrile

Cat. No. B8485089
M. Wt: 193.67 g/mol
InChI Key: VOTPLFYFDYAQLN-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

A mixture of 2-(4-chlorophenyl)butanenitrile (6.2 g, 35 mmol) in 50 mL DMF stirred at 0° C., was treated with NaH (0.99 g, 41 mmol). The mixture was stirred at 0° C. for 30 minutes, and was treated with MeI (7.3 g, 52 mmol). The mixture was stirred at 0° C. to room temperature for 2 hours, and was carefully quenched with H2O, and neutralized with 10% HCl to pH=5. The mixture was extracted with ether (3×50 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous Na2SO4, concentrated in vacuo, and purified by column chromatography eluting with 10% EtOAc/hexane to give 6.5 g of the product as a pale yellow oil.
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.99 g
Type
reactant
Reaction Step Two
Name
Quantity
7.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:11][CH3:12])[C:9]#[N:10])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:15]I>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:15])([CH2:11][CH3:12])[C:9]#[N:10])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C#N)CC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
7.3 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. to room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was carefully quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with 10% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C#N)(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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